molecular formula C14H13BrClN3O B12270530 1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Cat. No.: B12270530
M. Wt: 354.63 g/mol
InChI Key: NYEQEQOHNVHBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-bromobenzoyl group attached to an azetidine ring, which is further linked to a pyrazole ring substituted with a chlorine atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves multiple steps, starting with the preparation of the azetidine ring and the pyrazole ring separately, followed by their coupling.

    Synthesis of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzoyl chloride with an amine precursor can yield the desired azetidine ring.

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound

    Coupling Reaction: The final step involves the coupling of the azetidine ring with the pyrazole ring. This can be achieved through nucleophilic substitution reactions, where the azetidine ring acts as a nucleophile and attacks the electrophilic center on the pyrazole ring.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the bromobenzoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the pyrazole ring, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: In biological research, the compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition and receptor binding.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzoyl group and the chlorine atom play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.

The molecular targets and pathways involved depend on the specific application of the compound. For instance, in medicinal chemistry, the compound may target enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:

    1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole: This compound lacks the chlorine atom on the pyrazole ring, which may affect its reactivity and binding properties.

    1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole: This compound has a chlorobenzoyl group instead of a bromobenzoyl group, which may influence its chemical and biological properties.

    1-{[1-(4-bromobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole: This compound has a methyl group instead of a chlorine atom on the pyrazole ring, which may alter its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrClN3O

Molecular Weight

354.63 g/mol

IUPAC Name

(4-bromophenyl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone

InChI

InChI=1S/C14H13BrClN3O/c15-12-3-1-11(2-4-12)14(20)18-6-10(7-18)8-19-9-13(16)5-17-19/h1-5,9-10H,6-8H2

InChI Key

NYEQEQOHNVHBJR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.